REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[CH2:22]([Cl:25])[CH:23]=[CH2:24].C(Br)C=C.C(=O)(O)[O-].[Na+]>C(O)(C)C>[Cl-:25].[CH2:22]([N+:2]([CH3:1])([CH3:21])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:23]=[CH2:24] |f:3.4,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCCCCCCCCCCCCCCCCC)C
|
Name
|
|
Quantity
|
2.19 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
13.3
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 2-liter reaction vessel
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and a reflux condenser
|
Type
|
ADDITION
|
Details
|
was charged with 660.0 gm
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered and upon analysis
|
Name
|
|
Type
|
|
Smiles
|
[Cl-].C(C=C)[N+](CCCCCCCCCCCCCCCCCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |